molecular formula C7H11NO2 B6329107 5-Aminospiro[2.3]hexane-5-carboxylic acid CAS No. 1314939-85-9

5-Aminospiro[2.3]hexane-5-carboxylic acid

Cat. No. B6329107
CAS RN: 1314939-85-9
M. Wt: 141.17 g/mol
InChI Key: FBVUPDDWFXPCTI-UHFFFAOYSA-N
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Description

5-Aminospiro[2.3]hexane-5-carboxylic acid is an organic compound that contains a total of 22 bonds, including 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 1 four-membered ring, 1 aliphatic carboxylic acid, and 1 primary amine . It consists of 21 atoms: 11 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .


Synthesis Analysis

The synthesis of this compound involves a catalytic [1+2]-cycloaddition of ethyl nitrodiazoacetate to methylidenecycloalkanecarboxylic esters . This process results in the formation of 4and 5-methoxycarbonyl-1-nitrospiro [2.n]alkane-1-carboxylic esters, which are then used to synthesize this compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spiro[2.3]hexane ring system, with an amino group and a carboxylic acid group attached to the same carbon atom . The compound has a molecular weight of 141.17 g/mol .

Scientific Research Applications

5-Amino5-Aminospiro[2.3]hexane-5-carboxylic acid[2.3]hexane-5-carboxylic acid has been used in a variety of scientific research applications. It has been used to synthesize peptides, peptidomimetics, and nucleosides. It has also been used in the development of drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In addition, it has been used in the synthesis of a range of materials, such as polymers and nanomaterials.

Mechanism of Action

Target of Action

5-Aminospiro[2.3]hexane-5-carboxylic acid is a conformationally rigid analogue of glutamic acid . Glutamic acid is a key molecule in cellular metabolism and acts as a neurotransmitter in the central nervous system. Therefore, the primary targets of this compound could be the receptors and enzymes involved in these processes.

Advantages and Limitations for Lab Experiments

The use of 5-amino5-Aminospiro[2.3]hexane-5-carboxylic acid[2.3]hexane-5-carboxylic acid in laboratory experiments has several advantages. It is a versatile intermediate that can be used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and nucleosides. It is also relatively easy to synthesize and purify. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and its synthesis requires the use of hazardous chemicals.

Future Directions

The use of 5-amino5-Aminospiro[2.3]hexane-5-carboxylic acid[2.3]hexane-5-carboxylic acid in research and development of new drugs and materials is an active area of research. Some of the potential future directions for research include the development of new synthesis methods for the compound, the investigation of its mechanism of action, and the study of its biochemical and physiological effects. In addition, further research is needed to explore its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.

Synthesis Methods

The synthesis of 5-amino5-Aminospiro[2.3]hexane-5-carboxylic acid[2.3]hexane-5-carboxylic acid involves a number of steps. The first step is the condensation of an amine and an aldehyde, which is usually done in aqueous solution. This is followed by the addition of a base, such as sodium hydroxide, to the reaction mixture. The resulting product is then isolated and purified by column chromatography. Finally, the product is converted to the desired amide by the reaction of the amine and carboxylic acid.

properties

IUPAC Name

5-aminospiro[2.3]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-7(5(9)10)3-6(4-7)1-2-6/h1-4,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVUPDDWFXPCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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